4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide (hereafter referred to as 4-PNSO) is a synthetic molecule that has been used in scientific research for a variety of applications. It is a member of the class of compounds known as heterocyclic amides, which are characterized by their ability to form strong bonds with other molecules. 4-PNSO has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer and anti-microbial effects. In addition, it has been used as a tool in drug design and as a potential therapeutic agent.
Mechanism of Action
Target of Action
It’s worth noting that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
Organoboron compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Action Environment
It’s important to note that the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . Therefore, the pH of the environment can significantly influence the compound’s action .
Advantages and Limitations for Lab Experiments
The main advantages of using 4-PNSO in lab experiments are its availability, low cost and ease of synthesis. In addition, it has been shown to possess a range of biological activities, which makes it a useful tool in drug design and as a potential therapeutic agent. However, it is important to note that the exact mechanism of action of 4-PNSO is not yet fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are a number of potential future directions for research into 4-PNSO. These include further exploration of its mechanism of action, as well as further investigation into its potential therapeutic applications. In addition, further research into its biochemical and physiological effects may lead to the development of new drugs or therapies based on the molecule. Finally, research into its potential toxicity and other safety concerns should also be conducted.
Synthesis Methods
4-PNSO can be synthesized from commercially available starting materials. The synthesis involves a condensation reaction of a thiophene-2-sulfonyl piperidine with a phenyl isocyanate, followed by a cyclization reaction to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0-100°C. The yield of the reaction is typically in the range of 60-90%.
Scientific Research Applications
4-PNSO has been used in a variety of scientific research applications. It has been used as a tool in drug design, due to its ability to form strong bonds with other molecules. In addition, it has been used as a potential therapeutic agent, due to its anti-inflammatory, anti-cancer and anti-microbial properties. Furthermore, it has been used in the study of enzyme inhibition, as it is known to bind to certain enzymes and inhibit their activity.
properties
IUPAC Name |
4-phenyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S2/c26-22(23(12-16-29-17-13-23)19-7-2-1-3-8-19)24-14-11-20-9-4-5-15-25(20)31(27,28)21-10-6-18-30-21/h1-3,6-8,10,18,20H,4-5,9,11-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJTTYTVCSBWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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